2-ethyl-5-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
Description
Properties
IUPAC Name |
2-ethyl-5-(4-methylphenyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O/c1-3-12-16-14-15-11(8-13(19)18(14)17-12)10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJZLHCUPIUKFKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=NC(=CC(=O)N2N1)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-5-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridines with nitriles under oxidative conditions. For example, the oxidative cyclization of N-(2-pyridyl)amidines can be achieved using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide . Another approach involves the use of 2-aminopyridines and nitriles in the presence of a heterogeneous catalyst like copper oxide-zinc oxide/alumina-titania .
Industrial Production Methods
Industrial production methods for this compound may involve the use of scalable and efficient catalytic processes. For instance, the preparation of triazolopyrimidines can be catalyzed by Schiff base zinc complexes supported on magnetite nanoparticles, which offer the advantage of easy recovery and reuse of the catalyst .
Chemical Reactions Analysis
Types of Reactions
2-ethyl-5-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like sodium hypochlorite or manganese dioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite, lead tetraacetate, manganese dioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
2-ethyl-5-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Material Science: It is used in the design of efficient light-emitting materials for organic light-emitting diodes (OLEDs).
Biological Research: The compound is investigated for its role as an inhibitor of specific enzymes and receptors, making it a valuable tool in biochemical studies.
Mechanism of Action
The mechanism of action of 2-ethyl-5-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit the activity of certain kinases or receptors by binding to their active sites, thereby blocking their function . The specific pathways involved depend on the biological context and the target molecule.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant biological activity, particularly in cancer treatment.
Uniqueness
2-ethyl-5-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is unique due to its specific structural features and the resulting biological activities
Biological Activity
2-ethyl-5-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a heterocyclic compound belonging to the class of triazolopyrimidines. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential anti-inflammatory , anticancer , and antimicrobial properties. The unique structural features of this compound contribute to its interaction with various biological targets, making it a valuable candidate for further research.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may inhibit the activity of certain kinases or receptors by binding to their active sites, thereby blocking their function. This mechanism underlies its potential therapeutic effects in various diseases.
Anticancer Activity
Research indicates that compounds within the triazolopyrimidine class exhibit significant anticancer activity. For instance, studies have shown that derivatives of this compound can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. A comparison of various derivatives highlighted that modifications in the structure could enhance anticancer efficacy.
Antimicrobial Properties
The antimicrobial activity of this compound has been evaluated against a range of pathogens. In vitro studies demonstrated that the compound exhibits potent antibacterial and antifungal effects. The minimal inhibitory concentrations (MICs) were determined against several strains, showcasing its potential as a broad-spectrum antimicrobial agent.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| Pyrazolo[3,4-d]pyrimidine | CDK2 inhibition, anticancer | Kinase inhibition |
| Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine | Significant anticancer properties | Apoptosis induction |
The comparative analysis reveals that while similar compounds share some biological activities, this compound possesses unique structural features that may confer distinct advantages in targeting specific molecular pathways.
Study 1: Anticancer Efficacy
In a study published in MDPI, researchers synthesized various derivatives of triazolopyrimidine and assessed their anticancer properties. The study found that certain modifications led to enhanced cytotoxicity against breast cancer cell lines. The compound was shown to induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
Study 2: Antimicrobial Activity Assessment
Another research article focused on the antimicrobial efficacy of this compound against resistant strains of bacteria. The results indicated that this compound demonstrated superior activity compared to standard antibiotics. This suggests its potential role in combating antibiotic-resistant infections.
Q & A
Q. What are the recommended protocols for synthesizing 2-ethyl-5-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one?
The compound can be synthesized via cyclocondensation reactions involving 5-aminotriazole derivatives and β-keto esters. A solvent-dependent approach using ethanol/water (1:1 v/v) with TMDP (tetramethylenediamine phosphate) as a catalyst under reflux conditions has been reported to yield high-purity products. This method minimizes side reactions and improves regioselectivity . Alternative protocols include one-pot multicomponent reactions with aromatic aldehydes and ethyl acetoacetate, catalyzed by APTS (3-aminopropyltriethoxysilane) .
Q. How is the structural characterization of this triazolopyrimidinone performed?
Key analytical techniques include:
- NMR spectroscopy : H and C NMR to confirm substituent positions and hydrogen bonding patterns.
- X-ray crystallography : Resolves the bicyclic core and substituent orientation, critical for understanding steric effects.
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- IR spectroscopy : Identifies functional groups like carbonyl (C=O) and NH stretches .
Q. What are common chemical reactions involving this compound?
The triazolopyrimidinone core undergoes nucleophilic substitution at electron-deficient positions (e.g., halogenation at C6) and electrophilic additions at the pyrimidine ring. For example, reactions with benzyl thiols or morpholine derivatives introduce functional groups that modulate solubility and bioactivity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Solvent selection : Ethanol/water mixtures reduce byproduct formation compared to pure organic solvents .
- Catalyst screening : TMDP outperforms piperidine in regioselectivity but requires careful handling due to toxicity .
- Temperature control : Reflux at 80–90°C balances reaction rate and decomposition risks .
- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) effectively isolates the product .
Q. What methodologies are used to study its biological activity (e.g., kinase inhibition)?
- Enzyme assays : CDK2 inhibition is measured via fluorescence polarization assays using ATP-competitive probes .
- Molecular docking : Computational models (e.g., AutoDock Vina) predict binding affinities to ATP-binding pockets, validated by mutational studies on key residues (e.g., Lys89 in CDK2) .
- Cell-based assays : Anticancer activity is assessed via MTT assays in HeLa or MCF-7 cell lines, with IC values correlated to substituent hydrophobicity .
Q. How can electrochemical properties inform its drug development potential?
Cyclic voltammetry on carbon graphite electrodes reveals redox behavior, such as irreversible oxidation peaks at +1.2 V (vs. Ag/AgCl), indicating electron-rich aromatic systems prone to metabolic oxidation. This data guides structural modifications to enhance metabolic stability .
Q. How to resolve contradictions in reported biological activities (e.g., antiviral vs. anticancer)?
Discrepancies arise from assay conditions (e.g., cell type, concentration) and substituent effects. For example:
- Antiviral activity : Linked to C5 methyl/ethyl groups in HSV-1 plaque reduction assays .
- Anticancer activity : Depends on CDK2 binding affinity, which varies with C2 aryl substituents . Meta-analyses using standardized assays (e.g., NCI-60 screening) are recommended .
Q. What computational methods predict its pharmacokinetic properties?
- ADMET prediction : Tools like SwissADME estimate logP (2.1–2.5), suggesting moderate blood-brain barrier penetration.
- CYP450 interactions : Molecular dynamics simulations identify metabolic hotspots (e.g., C7 carbonyl prone to glucuronidation) .
Q. How does structural stability under physiological conditions affect formulation?
Q. What structure-activity relationships (SAR) guide derivative design?
Key SAR insights include:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
